![molecular formula C16H18Se2 B12550667 Diselenide, bis[(2-methylphenyl)methyl] CAS No. 158234-20-9](/img/structure/B12550667.png)
Diselenide, bis[(2-methylphenyl)methyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, bis[(2-methylphenyl)methyl] is an organic compound with the molecular formula C16H18Se2. It is a member of the diselenide family, characterized by the presence of a Se-Se bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[(2-methylphenyl)methyl] typically involves the reaction of 2-methylbenzyl chloride with sodium selenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium. The product is then purified through recrystallization .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Diselenide, bis[(2-methylphenyl)methyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The Se-Se bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Selenoxides
Reduction: Selenides
Substitution: Various substituted selenides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diselenide, bis[(2-methylphenyl)methyl] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the development of materials with unique electronic properties
Wirkmechanismus
The mechanism of action of diselenide, bis[(2-methylphenyl)methyl] involves its ability to modulate redox reactions. It can act as both an antioxidant and a prooxidant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl diselenide
- Dibenzyl diselenide
- Di-p-tolyl diselenide
Uniqueness
Diselenide, bis[(2-methylphenyl)methyl] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
158234-20-9 |
|---|---|
Molekularformel |
C16H18Se2 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
1-methyl-2-[[(2-methylphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18Se2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
GTGASWBFEZZMSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C[Se][Se]CC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


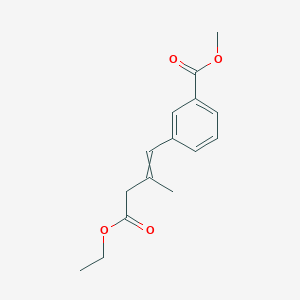
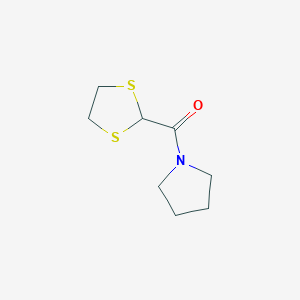
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)

![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
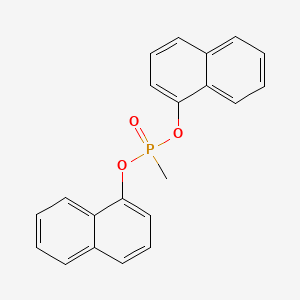
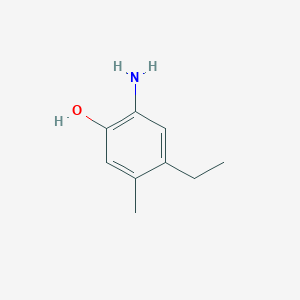
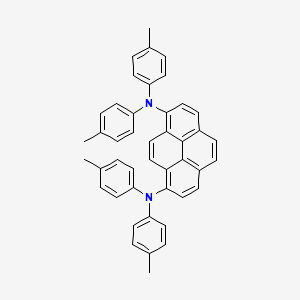

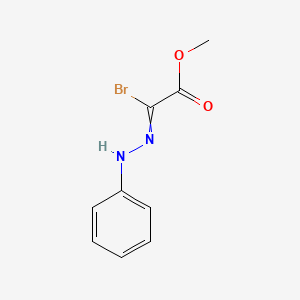
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
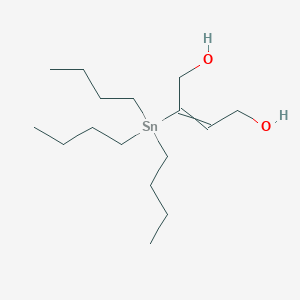
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
